Groenlandicine

概要

説明

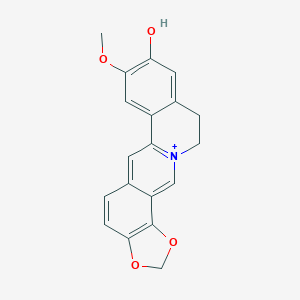

Groenlandicine is a protoberberine alkaloid isolated from the rhizomes of Coptis chinensis, a plant commonly used in traditional Chinese medicine. This compound has garnered interest due to its potential therapeutic properties, including moderate inhibitory effects on human recombinant aldose reductase and selective induction of topoisomerase I-mediated DNA cleavage .

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

Groenlandicine has shown promising results in cancer research. Studies indicate that it possesses moderate inhibitory effects on various cancer cell lines, including osteosarcoma. For instance, a study demonstrated that this compound could enhance the efficacy of cisplatin, a common chemotherapeutic agent, by reducing cell growth in osteosarcoma models and protecting renal function in vivo . -

Inhibition of Enzymatic Activity

This compound has been identified as a direct inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism and implicated in diabetes management. Research has characterized its binding features with DPP-4, providing insights for potential therapeutic applications in managing type 2 diabetes . -

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism is thought to involve the modulation of oxidative stress pathways .

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Combination Treatment | Effectiveness |

|---|---|---|---|

| Osteosarcoma | 140.1 | This compound + Cisplatin | Enhanced growth inhibition |

| Colorectal Cancer | 100.1 | Matrine + Berberine | Superior anti-cancer efficacy |

| Hepatocellular Carcinoma | 118.4 | This compound Alone | Moderate inhibition observed |

The data indicates that this compound's effectiveness can be enhanced when used in combination with other agents, highlighting its potential as a complementary treatment in cancer therapy.

Traditional Medicine Applications

This compound is also recognized in traditional medicine systems, particularly in Chinese herbal medicine. It is often used for its purported health benefits, including:

- Anti-inflammatory Properties : Traditionally used to alleviate symptoms associated with inflammation.

- Digestive Health : Employed to support gastrointestinal function and treat digestive disorders.

作用機序

グロエンランディシンは、主にアルドース還元酵素やトポイソメラーゼIなどの酵素の阻害によって効果を発揮します。この化合物は、トポイソメラーゼIを介したDNA切断を選択的に誘導し、DNA複製と転写プロセスの阻害につながる可能性があります。 このメカニズムは、特にその潜在的な抗がん作用やアルツハイマー病に対する効果において重要です .

6. 類似の化合物との比較

グロエンランディシンは、その特異的な阻害効果と選択的な酵素相互作用により、プロトベルベリンアルカロイドの中でユニークな存在です。類似の化合物には、以下のものがあります。

ベルベリン: 広範囲の抗菌作用と抗炎症作用を持つ別のプロトベルベリンアルカロイドです。

パルマチン: 抗炎症作用と抗菌作用で知られている。

コプチシン: 類似の酵素阻害効果を示しますが、効力と選択性は異なります .

グロエンランディシンは、アルドース還元酵素に対する中程度の阻害効果と、トポイソメラーゼIを介したDNA切断の選択的誘導により際立っており、さらなる研究と治療開発のための有望な候補となっています .

生化学分析

Biochemical Properties

Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) with an IC50 value of 154.2 μM . It selectively induces topoisomerase I-mediated DNA cleavage . This interaction with topoisomerase I suggests that this compound may play a role in DNA replication and cell division .

Cellular Effects

This compound has been shown to have neuroprotective effects against excitotoxic cell death . It is also known to induce DNA cleavage mediated by topoisomerase I, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inducing topoisomerase I-mediated DNA cleavage, this compound can influence gene expression and potentially inhibit or activate certain enzymes .

Metabolic Pathways

Given its interaction with topoisomerase I and aldose reductase, it’s likely that this compound is involved in pathways related to DNA replication and glucose metabolism .

Transport and Distribution

Its ability to bind reversibly to serum albumin suggests that it may be transported in the bloodstream and distributed to various tissues in the body .

Subcellular Localization

Given its interactions with topoisomerase I, it’s likely that this compound localizes to the nucleus where it can interact with this enzyme and influence DNA replication .

準備方法

合成経路と反応条件: グロエンランディシンは、オウレンに見られる前駆体化合物を用いたさまざまな化学反応によって合成することができます。合成経路は通常、根茎の抽出とそれに続くアルカロイドを単離するための精製プロセスを含みます。 反応条件には、通常、メタノール、エタノール、ジメチルスルホキシド(DMSO)などの有機溶媒の使用が含まれ、抽出と精製が促進されます .

工業的生産方法: グロエンランディシンの工業的生産には、オウレンの根茎からの大規模抽出が含まれます。このプロセスには以下が含まれます。

- 根茎の収穫と乾燥。

- 乾燥した根茎を細かく粉砕する。

- メタノールやエタノールなどの溶媒を使用して抽出する。

- クロマトグラフィー技術を使用して抽出物を精製し、グロエンランディシンを単離する .

化学反応の分析

反応の種類: グロエンランディシンは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: グロエンランディシンは、さまざまな酸化された誘導体を形成するために酸化されることができます。

還元: 還元反応により、グロエンランディシンをその還元形に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

4. 科学研究への応用

グロエンランディシンは、アルカロイド化学と反応機構の研究におけるモデル化合物として使用されるなど、幅広い科学研究への応用があります。

化学: アルカロイド化学と反応機構の研究におけるモデル化合物として使用される。

生物学: 細胞プロセスと酵素阻害に対するその影響について調査されている。

医学: コリンエステラーゼやβ-アミロイドの形成を阻害する活性があるため、特にアルツハイマー病の治療における潜在的な治療効果について研究されている

類似化合物との比較

Groenlandicine is unique among protoberberine alkaloids due to its specific inhibitory effects and selective enzyme interactions. Similar compounds include:

Berberine: Another protoberberine alkaloid with broad-spectrum antimicrobial and anti-inflammatory properties.

Palmatine: Known for its anti-inflammatory and anti-microbial activities.

Coptisine: Exhibits similar enzyme inhibitory effects but with different potency and selectivity .

This compound stands out due to its moderate inhibitory effect on aldose reductase and its selective induction of topoisomerase I-mediated DNA cleavage, making it a promising candidate for further research and therapeutic development .

生物活性

Groenlandicine is a protoberberine alkaloid primarily isolated from Coptis species, particularly Coptis chinensis. This compound has garnered attention for its diverse biological activities, including anti-Alzheimer's effects, anticancer properties, and antioxidant capabilities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound (CAS: 38691-95-1) exhibits several pharmacological activities attributed to its chemical structure. It functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathophysiology of Alzheimer’s disease. This compound also demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting peroxynitrite formation, thus protecting against oxidative stress .

Key Mechanisms

- AChE Inhibition : this compound inhibits AChE and BChE, which may reduce beta-amyloid formation associated with Alzheimer's disease .

- Topoisomerase Activity : It exhibits topoisomerase I-mediated DNA cleavage activity, suggesting potential anticancer properties .

- Apoptosis Induction : In osteosarcoma cells, this compound enhances cisplatin sensitivity by inducing apoptosis via the BAX/Bcl-2/Caspase pathway .

Biological Activity Data

The following table summarizes the biological activities and their respective IC50 values for this compound:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 140.1 | |

| BChE Inhibition | 154.2 | |

| Topoisomerase I Activity | Not specified | |

| ROS Scavenging | Not specified | |

| Apoptosis Induction in OS Cells | Not specified |

Alzheimer’s Disease

A study highlighted the potential of this compound as an anti-Alzheimer's agent due to its ability to inhibit cholinesterases and reduce oxidative stress markers. The study found that treatment with this compound significantly improved cognitive function in animal models of Alzheimer’s disease .

Osteosarcoma Treatment

In a recent investigation, this compound was shown to enhance the effectiveness of cisplatin in treating cisplatin-resistant osteosarcoma cells. The compound induced apoptosis and reduced cell proliferation by down-regulating TOP1 levels, which are often elevated in resistant cancer cells. This study utilized both in vitro assays and in vivo models to confirm its efficacy .

Research Findings

Recent research has provided insights into the various biological activities of this compound:

- Antioxidant Properties : this compound has been demonstrated to scavenge free radicals effectively, contributing to its protective effects against oxidative damage .

- Antibacterial Activity : this compound exhibits moderate antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

- Diabetes Management : The compound shows promise in managing diabetic complications by inhibiting aldose reductase, which is involved in glucose metabolism .

特性

IUPAC Name |

16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIOBGCIEGZHJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191983 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38691-95-1 | |

| Record name | Groenlandicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocheilanthifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。